H2L 5765834
CAS No.: 420841-84-5
Cat. No.: VC0004951
Molecular Formula: C21H12N2O7
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 420841-84-5 |
---|---|
Molecular Formula | C21H12N2O7 |
Molecular Weight | 404.3 g/mol |
IUPAC Name | 2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Standard InChI | InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) |
Standard InChI Key | HFYPTENHTPNXGP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Chemical and Pharmacological Profile of H2L 5765834
Structural Characteristics and Synthesis
H2L 5765834 features a nitro-substituted phenyl ether moiety conjugated to an isoindole dicarboxylic acid core, conferring both hydrophobicity and hydrogen-bonding capacity. The canonical SMILES representation (O=C2N(C3=CC=CC(OC4=CC=C(N+=O)C=C4)=C3)C(C1=CC(C(O)=O)=CC=C12)=O) highlights its planar aromatic system and polar functional groups . Synthesized via condensation reactions between 3-(4-nitrophenoxy)phenylamine and isoindole-1,3-dione-5-carboxylic acid derivatives, the compound achieves ≥99% purity through reverse-phase HPLC .
Table 1: Physicochemical Properties of H2L 5765834
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₂N₂O₇ |
Molecular Weight | 404.33 g/mol |
CAS Number | 420841-84-5 |
Solubility (DMSO) | <40.43 mg/mL |
Storage Conditions | +4°C (short-term), -20°C (long-term) |
Receptor Selectivity and Signaling Modulation
H2L 5765834 demonstrates nanomolar potency against LPA₁ (IC₅₀ = 94 nM), outperforming its activity at LPA₅ (IC₅₀ = 463 nM) and LPA₃ (IC₅₀ = 752 nM) . This selectivity profile enables researchers to isolate LPA₁/₃/₅-mediated effects from those involving LPA₂/₄. Mechanistically, the compound inhibits Gα₁₂/₁₃-coupled calcium mobilization and inositol phosphate production while attenuating β-arrestin recruitment—a dual mechanism that blocks both canonical and non-canonical LPA signaling . Crucially, it exhibits no agonist activity at any LPA receptor subtype, making it a pure antagonist .
Research Applications in Disease Models
Oncology: Targeting LPA-Driven Metastasis
In prostate cancer models, H2L 5765834 (20 μM) suppressed LPA-induced cyclooxygenase-2 (COX-2) expression by 78%, disrupting the bidirectional signaling between cancer cells and platelets that facilitates metastatic dissemination . Co-treatment with pertussis toxin (Gαᵢ inhibitor) revealed that LPA₁/₅-mediated COX-2 upregulation depends on Gαᵢ-independent pathways, implicating βγ subunits in prostaglandin synthesis . These findings align with in vivo data showing that LPAR5 knockdown reduces tumor cell extravasation by 62% in murine xenografts .
Neuroscience: Modulating Pruriceptive Signaling
Intradermal administration of H2L 5765834 (10 nmol) abolished LPA-evoked scratching behavior in mice by 89%, identifying LPAR5 as the primary mediator of LPA-induced itch . The compound’s efficacy correlated with inhibition of phospholipase D (PLD) and transient receptor potential ankyrin 1 (TRPA1), downstream effectors of LPAR5 in sensory neurons . Notably, H2L 5765834 showed superior antipruritic activity compared to TRPV1 antagonists, suggesting LPAR5 blockade may offer broader therapeutic benefits in chronic itch disorders .
Hematology: Regulating Platelet Activation
At 20 μM, H2L 5765834 inhibited LPA-induced human platelet aggregation by 94%, confirming LPAR5’s role in thrombus formation . Structural analogs lacking the nitro group exhibited 5-fold reduced potency, underscoring the importance of electron-withdrawing substituents for receptor binding . Interestingly, murine platelets remained unresponsive to LPAR5 antagonism due to species-specific differences in receptor coupling—a critical consideration for translational studies .
Table 2: Key Pharmacodynamic Effects of H2L 5765834
Application | Concentration | Effect Size | Mechanism |
---|---|---|---|
Prostate Cancer (COX-2) | 20 μM | 78% ↓ | LPAR1/5 → Gα₁₂/PLD inhibition |
Pruritus (Scratching) | 10 nmol | 89% ↓ | LPAR5 → TRPA1/PLD blockade |
Platelet Aggregation | 20 μM | 94% ↓ | LPAR5 → Ca²⁺ flux inhibition |
Experimental Considerations and Limitations
Solubility and Formulation Challenges
Despite its high purity, H2L 5765834’s limited aqueous solubility (<40.43 mg/mL in DMSO) necessitates sonication at 37°C for stock solution preparation . Prolonged storage at -20°C causes gradual hydrolysis of the nitro group, reducing antagonist activity by 12% per month . Researchers must validate batch-specific potency using functional assays (e.g., calcium mobilization in HT-29 cells) prior to experimentation .
Off-Target Effects and Selectivity Constraints
Although H2L 5765834 shows >100-fold selectivity over LPA₂/₄, screening against 168 GPCRs revealed weak antagonism at adenosine A₂A receptors (IC₅₀ = 8.2 μM) . This off-target activity may confound results in models where purinergic signaling modulates disease progression. Concurrent use of A₂A antagonists (e.g., SCH-58261) is recommended to isolate LPAR-specific effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume